CID 156592035

Description

Based on structural analogs referenced in , it is hypothesized to belong to the oscillatoxin family, a group of marine-derived cyclic polyethers with cytotoxic properties. Oscillatoxins are characterized by large macrocyclic lactone rings with varying substituents, which influence their bioactivity and physicochemical properties .

While direct structural data for CID 156592035 are absent, its proximity in PubChem ID to oscillatoxin E (CID 156582093) and oscillatoxin F (CID 156582092) suggests it may share a similar backbone with modifications in functional groups or stereochemistry.

Properties

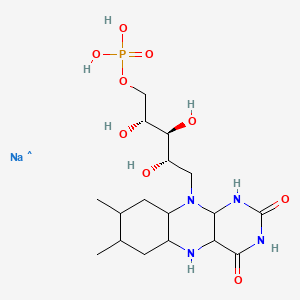

Molecular Formula |

C17H31N4NaO9P |

|---|---|

Molecular Weight |

489.4 g/mol |

InChI |

InChI=1S/C17H31N4O9P.Na/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29;/h7-15,18,22-24H,3-6H2,1-2H3,(H2,27,28,29)(H2,19,20,25,26);/t7?,8?,9?,10?,11-,12+,13?,14-,15?;/m0./s1 |

InChI Key |

FXEVFXVTGCWVPK-RTWAALBISA-N |

Isomeric SMILES |

CC1CC2C(CC1C)N(C3C(N2)C(=O)NC(=O)N3)C[C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O.[Na] |

Canonical SMILES |

CC1CC2C(CC1C)N(C3C(N2)C(=O)NC(=O)N3)CC(C(C(COP(=O)(O)O)O)O)O.[Na] |

Origin of Product |

United States |

Preparation Methods

Organic Synthesis: This involves the use of organic reagents and catalysts to form the desired compound through a series of chemical reactions.

Industrial Production: Large-scale production methods may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

CID 156592035 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halogens, amines.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 156592035 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 156592035 involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds often exert their effects by binding to enzymes or receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following oscillatoxin derivatives are selected for comparison based on PubChem ID proximity and structural homology ():

| Compound | CID | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reported Bioactivity |

|---|---|---|---|---|---|

| Oscillatoxin D | 101283546 | C₃₈H₅₈O₁₀ | 682.86 | Macrocyclic lactone, hydroxyl | Cytotoxic, ichthyotoxic |

| 30-Methyl-Oscillatoxin D | 185389 | C₃₉H₆₀O₁₀ | 696.89 | Methylated side chain | Enhanced membrane permeability |

| Oscillatoxin E | 156582093 | C₃₇H₅₆O₁₀ | 668.84 | Epoxide, unsaturated bond | Neurotoxic |

| Oscillatoxin F | 156582092 | C₃₆H₅₄O₁₀ | 654.82 | Carboxylic acid derivative | Antioxidant properties |

| CID 156592035 (hypothesized) | 156592035 | Not available | ~650–700 (estimated) | Likely hydroxyl/methyl groups | Unreported (presumed cytotoxic) |

Key Findings :

Structural Modifications :

- Oscillatoxin D vs. 30-Methyl-Oscillatoxin D : Methylation at the C30 position increases molecular weight by ~14 Da and enhances lipophilicity, correlating with improved membrane interaction .

- Oscillatoxin E vs. F : The replacement of an epoxide group (E) with a carboxylic acid (F) reduces molecular weight by ~14 Da and alters solubility, favoring aqueous environments in F .

Physicochemical Properties :

- LogP Values : Methylated derivatives (e.g., CID 185389) exhibit higher LogP (estimated ~4.5) compared to hydroxyl-rich analogs (LogP ~3.2), influencing bioavailability and environmental persistence .

- Solubility : Oscillatoxin F (CID 156582092) shows higher aqueous solubility (86.7 mg/mL) due to its polar carboxylic acid group, whereas oscillatoxin D (CID 101283546) is more soluble in organic solvents .

Biological Activity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.